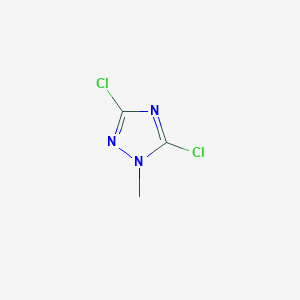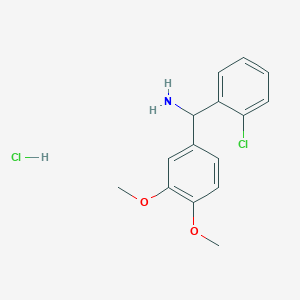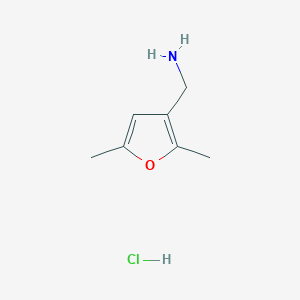
2-Fluoro-4-(thiophen-3-yl)benzaldehyde
Overview
Description
“2-Fluoro-4-(thiophen-3-yl)benzaldehyde” is a chemical compound with the molecular formula C11H7FOS . It has a molecular weight of 206.24 . This compound is in powder form and has a melting point of 73-74°C .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-(thiophen-3-yl)benzaldehyde” is defined by its InChI code: 1S/C11H7FOS/c12-10-6-8(3-4-9(10)7-13)11-2-1-5-14-11/h1-7H . This code provides a unique identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Fluoro-4-(thiophen-3-yl)benzaldehyde” is a powder with a melting point of 73-74°C . It has a molecular weight of 206.24 . The compound is stored at room temperature .Scientific Research Applications
Radiopharmaceutical Design
Thiophenes, including structures related to 2-Fluoro-4-(thiophen-3-yl)benzaldehyde, have been explored for potential applications in radiopharmaceutical chemistry. The substitution of a thiophene ring for a benzene ring has been applied to the synthesis of radiolabeled compounds, demonstrating equivalent in vivo brain distributions in mice, suggesting the successful use of thiophene as a bio-isostere (Kilbourn, 1989).
Organic Light Emitting Diodes (OLEDs) and Sensing Applications
Linear thiophene-containing π-conjugated aldehydes have shown aggregation-induced emission (AIE) properties. These materials, related to 2-Fluoro-4-(thiophen-3-yl)benzaldehyde, form amorphous aggregates that exhibit distinct AIE behavior, potentially useful for the development of solid red luminophors for OLEDs and sensors (Guo et al., 2015).
Fluorescence Quenching and Aniline Sensing
Novel thiophene substituted 1,3,4-oxadiazole derivatives have been studied for fluorescence quenching by aniline, indicating potential applications as aniline sensors. These studies suggest the relevance of thiophene derivatives in developing fluorescence-based sensors for detecting specific chemicals or pollutants (Naik et al., 2018).
Organic Synthesis and Material Science
The synthesis and characterization of various thiophene derivatives, including those related to 2-Fluoro-4-(thiophen-3-yl)benzaldehyde, have contributed to material science and organic synthesis. These derivatives have been explored for their potential in creating new materials with unique properties, such as enhanced electronic or photophysical characteristics (Mikami et al., 2019).
properties
IUPAC Name |
2-fluoro-4-thiophen-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDYBRQRGGUALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(thiophen-3-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)
![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1455689.png)

![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1455692.png)

![3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline](/img/structure/B1455694.png)



